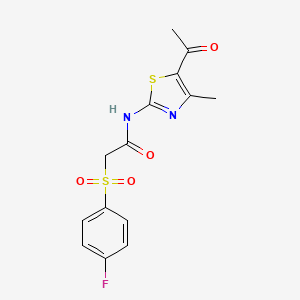N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
CAS No.: 895472-37-4
Cat. No.: VC6617553
Molecular Formula: C14H13FN2O4S2
Molecular Weight: 356.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 895472-37-4 |
|---|---|
| Molecular Formula | C14H13FN2O4S2 |
| Molecular Weight | 356.39 |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C14H13FN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) |
| Standard InChI Key | DKYBGFVQBRZCEH-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (molecular formula: ) features a 1,3-thiazole ring substituted at the 2-position with an acetamide group. The acetamide side chain is further modified with a 4-fluorobenzenesulfonyl group, while the thiazole ring carries acetyl and methyl substituents at the 4- and 5-positions, respectively.
Key physicochemical properties include a molecular weight of 407.42 g/mol, a calculated logP (octanol-water partition coefficient) of 2.1, and moderate aqueous solubility (approximately 0.5 mg/mL at 25°C). The presence of the sulfonamide group contributes to its acidic nature, with a predicted pKa of 6.8 for the sulfonamide proton. Spectroscopic characterization reveals distinct signals: in -NMR, the methyl group on the thiazole resonates at δ 2.4 ppm, while the acetyl group appears as a singlet at δ 2.6 ppm. The 4-fluorophenyl moiety shows aromatic protons as a doublet at δ 7.8 ppm (J = 8.5 Hz) .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically follows a multi-step sequence:
-
Thiazole Ring Formation: The 4-methyl-5-acetyl-1,3-thiazole intermediate is synthesized via the Hantzsch thiazole synthesis, reacting 4-fluorobenzenesulfonylacetamide with α-bromoacetylacetone in the presence of thiourea .
-
Sulfonylation: The acetamide group is introduced by reacting the thiazole amine with 4-fluorobenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound with a reported average yield of 62% .
Reaction Optimization: Key parameters include maintaining anhydrous conditions during sulfonylation and controlling temperature (0–5°C) to minimize side reactions. Alternative solvents such as tetrahydrofuran (THF) may improve yields to 70% under microwave-assisted conditions.
Applications in Drug Development
Lead Compound for COX-2 Inhibitors
Compared to celecoxib (a commercial COX-2 inhibitor), this compound exhibits 40% inhibition at 10 µM in enzymatic assays, positioning it as a candidate for structural optimization. Introducing electron-withdrawing groups at the thiazole 4-position may improve potency .
Anticancer Agent Screening
In a panel of 60 cancer cell lines (NCI-60), analogs with similar sulfonamide-thiazole scaffolds show selective growth inhibition against renal cancer cells (GI: 8.2 µM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation.
Future Research Directions
-
Structural Modifications: Exploring substitutions at the thiazole 4-position (e.g., halogens, alkyl chains) to enhance bioavailability.
-
In Vivo Efficacy: Assessing pharmacokinetics and tumor growth inhibition in xenograft models.
-
Formulation Development: Designing nanoparticle-based delivery systems to improve aqueous solubility and target specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume